molecular formula C28H39ClN6O6 B12303550 N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

Cat. No.: B12303550
M. Wt: 591.1 g/mol
InChI Key: TUMQZNBKSWFFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a chiral backbone with multiple functional groups critical to its bioactivity. Key structural elements include:

  • A chloromethylphenyl moiety, which enhances lipophilicity and influences target binding .
  • Carbamoylamino and carbamoyl groups, contributing to hydrogen-bonding interactions with biological targets .
  • A 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) group, known for its reactivity in covalent bond formation with thiol-containing residues (e.g., cysteine) in proteins .

However, its precise mechanism of action (MOA) remains under investigation, necessitating comparative studies with structurally analogous compounds .

Properties

Molecular Formula

C28H39ClN6O6

Molecular Weight

591.1 g/mol

IUPAC Name

N-[1-[[5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)

InChI Key

TUMQZNBKSWFFAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the Val-Cit dipeptide motifThe reaction conditions typically involve the use of organic solvents and specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Mc-Val-Cit-PAB-Cl is scaled up using automated synthesis equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Mc-Val-Cit-PAB-Cl primarily undergoes cleavage reactions, particularly in the presence of specific enzymes like cathepsin B. This cleavage releases the cytotoxic payload attached to the antibody, enabling targeted drug delivery .

Common Reagents and Conditions: The cleavage of Mc-Val-Cit-PAB-Cl is facilitated by the presence of cathepsin B and related enzymes, which are abundant in the lysosomes of cancer cells. The reaction conditions typically involve a slightly acidic pH, which is optimal for enzyme activity .

Major Products Formed: The primary product formed from the cleavage of Mc-Val-Cit-PAB-Cl is the active cytotoxic drug, which is released inside the target cancer cells. This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug .

Scientific Research Applications

Mc-Val-Cit-PAB-Cl is extensively used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in both preclinical and clinical research. The compound is also used in studies exploring the mechanisms of drug resistance and the optimization of ADC design .

Mechanism of Action

The mechanism of action of Mc-Val-Cit-PAB-Cl involves its cleavage by cathepsin B and related enzymes in the lysosomes of cancer cells. This cleavage releases the attached cytotoxic drug, which then exerts its effects by disrupting the microtubule network within the cancer cells, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name / ID Substituent Variations Key Functional Impact Reference
Target Compound 4-(chloromethyl)phenyl Enhanced lipophilicity; covalent binding potential
N-[(1S)-1-{...}-2-methylpropyl]-6-... (Hydroxymethyl analogue) 4-(hydroxymethyl)phenyl Increased polarity; reduced covalent reactivity
Compound 25 (Molecules, 2015) 4-chlorophenyl + pyrazolyl-sulfonamide Improved solubility; non-covalent target binding
Compound 26 (Molecules, 2015) 3,4-dichlorophenyl + pyrazolyl-sulfonamide Enhanced steric hindrance; altered target specificity

Key Observations :

  • Chlorophenyl vs. dichlorophenyl substitutions () demonstrate that increased halogenation modifies steric and electronic properties, affecting binding pocket compatibility .

Mechanistic Similarities and Divergences

Table 2: Mechanistic Overlap Based on Structural Similarity

Compound Pair Tanimoto Coefficient* Shared Targets (Molecular Docking) Transcriptomic Similarity (RNA-seq) Reference
Target Compound vs. Hydroxymethyl analogue >0.85 80% overlap (e.g., cysteine proteases) 65% overlap in inflammation pathways
Target Compound vs. Compound 25 <0.60 30% overlap 15% overlap

Key Findings :

  • Structural similarity (Tanimoto >0.85) correlates with ~65–80% mechanistic overlap , consistent with systems pharmacology principles . However, only 20% of gene expression profiles align significantly between structurally similar compounds, highlighting context-dependent bioactivity .
  • The maleimide group in the target compound enables covalent inhibition absent in non-electrophilic analogues (e.g., Compound 25), underscoring functional group criticality .

Methodological Insights for Comparative Analysis

  • Physicochemical Descriptors: LogP, polar surface area, and H-bond donor/acceptor counts differentiate chloromethyl and hydroxymethyl analogues in solubility and membrane permeability .
  • Molecular Docking : The target compound’s chloromethylphenyl group shows stronger van der Waals interactions with hydrophobic pockets vs. dichlorophenyl derivatives .
  • Transcriptomics : RNA-seq reveals that hydroxymethyl analogues activate overlapping anti-inflammatory pathways but fail to induce apoptosis-related genes unique to the target compound .

Research Implications and Limitations

  • Implications : Structural conservation (e.g., carbamoyl groups) supports scaffold-based drug optimization, while substituent variation fine-tunes target selectivity .
  • Limitations: 20% gene expression correlation rule () complicates MOA extrapolation between analogues. Covalent modifiers (e.g., maleimide-containing compounds) require specialized safety profiling absent in non-covalent analogues .

Biological Activity

The compound N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide is a complex organic molecule notable for its diverse functional groups, including carbamoyl and chloromethyl moieties. This structural complexity suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways.

Structural Characteristics

The intricate structure of the compound can be broken down into several key components:

  • Carbamoyl Groups : These functional groups are known for their ability to participate in hydrogen bonding and can influence the compound's interaction with biological targets.
  • Chloromethyl Moiety : This group is often associated with increased reactivity and potential interactions with nucleophiles in biological systems.
  • Pyrrolidine Ring : The presence of a pyrrolidine structure may contribute to the compound's ability to interact with specific receptors or enzymes.

Biological Activity Overview

While specific biological activity data for this compound is limited, the presence of its functional groups suggests several potential mechanisms of action:

  • Enzyme Inhibition : Compounds with similar structures have been studied for their roles as enzyme inhibitors. For instance, carbamoyl derivatives are often explored for their ability to inhibit proteases and other enzymes involved in disease pathways.
  • Anticancer Properties : Similar compounds have shown promise in anticancer studies, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound and their reported biological activities:

Compound NameStructure HighlightsBiological Activity
5-(Amino-1-(N-Methyl Carbamoyl)Imidazole-4-CarboxamideContains an imidazole ring and carbamoyl groupAnticancer properties
N-Chloromethyl-N-phenylcarbamoyl chlorideFeatures chloromethyl and phenyl groupsPotential antimicrobial activity
1-Acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]-1-piperidyl]propyl]-N-(3-chloro-4-methyl-phenyl)piperidine-4-carboxamideComplex piperidine structureInvestigated for analgesic effects

This comparative analysis highlights the diversity within this structural class and underscores the unique features of the target compound.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally related compounds. For example:

  • Antitumor Activity : Research has identified that compounds similar to the target molecule exhibit significant inhibition of cancer cell growth. For instance, a related compound demonstrated IC50 values of 0.12 μM against HCT116 cancer cells, indicating potent antitumor activity .
  • Metabolic Stability : A study on related carbamoyl derivatives indicated enhanced metabolic stability compared to standard chemotherapeutics, suggesting that modifications in structure could lead to improved pharmacokinetic profiles .
  • Mechanistic Insights : Investigations into the metabolic pathways of chloromethyl-containing compounds revealed that they may undergo oxidative metabolism leading to active metabolites capable of interacting with DNA, thus contributing to their biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.